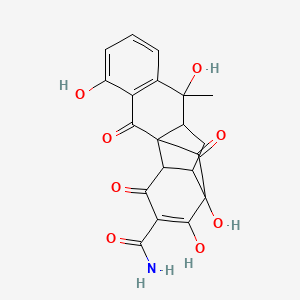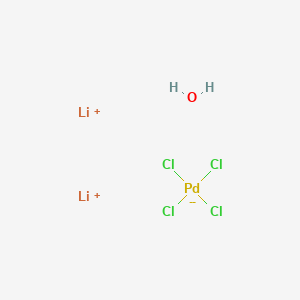
1-Phenanthrol-d9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenanthrol-d9 is a stable isotope labelled metabolite . It is a type of Polycyclic Aromatic Hydrocarbon (PAH) and is used as a reference material for smoking-related substances .
Synthesis Analysis
The synthesis of 1-Phenanthrol derivatives can be achieved through a Pd-catalyzed rearrangement reaction. This process involves the cleavage of a C–I bond, a C–O bond and C–H bonds, and the formation of two C–C bonds in one-pot .Molecular Structure Analysis
The molecular formula of 1-Phenanthrol-d9 is C14HD9O . It has a molecular weight of 203.28 .Chemical Reactions Analysis
The chemical reactions involving 1-Phenanthrol derivatives are typically facilitated by a Pd-catalyzed rearrangement reaction. This process involves the cleavage of a C–I bond, a C–O bond and C–H bonds, and the formation of two C–C bonds in one-pot .Physical And Chemical Properties Analysis
1-Phenanthrol-d9 is a solid substance . It has a molecular weight of 203.28 and a molecular formula of C14HD9O . It has a beige appearance .Wissenschaftliche Forschungsanwendungen
Here is a comprehensive analysis of the scientific research applications of “1-Phenanthrol-d9”, focusing on various unique applications:
Biochemistry
1-Phenanthrol-d9 has been used in the examination of metal ion interactions with proteins, enzymes, and DNA. This includes studies involving zinc, copper, and iron binding, as well as investigations into metal ion transportation across cellular membranes .
Pharmacology
In pharmacology, 1-Phenanthrol-d9 has shown potential in modulating ion channels. For instance, it has been used to study the potentiation of mouse TRPM4 currents and the activation of endothelial cell intermediate conductance calcium-activated potassium channels in rat isolated mesenteric artery .
Organic Chemistry
The compound has been utilized in organic synthesis, particularly in a Pd-catalyzed rearrangement reaction that provides efficient access to 1-phenanthrol derivatives. This process involves complex bond formations and cleavages, demonstrating the compound’s versatility in chemical transformations .
Wirkmechanismus
Target of Action
1-Phenanthrol-d9, a specialized variant of 3-phenanthrol, primarily acts as a chelating agent . It plays a crucial role in exploring the involvement of metal ions in biological systems . Its applications include examining metal ion interactions with proteins, enzymes, and DNA, encompassing zinc, copper, and iron binding studies .
Mode of Action
The underlying mechanism of action of 1-Phenanthrol-d9 involves the formation of a durable complex with metal ions . This deuterated form exhibits an augmented affinity for metal ions due to its unique properties . The interaction between 1-Phenanthrol-d9 and metal ions can be analyzed using diverse spectroscopic techniques such as UV-Vis, fluorescence, and NMR spectroscopy .
Pharmacokinetics
It is known that deuterium substitution can impact the pharmacokinetics and metabolic spectrum of a compound .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Phenanthrol-d9 involves the conversion of a starting material into the final product through a series of chemical reactions.", "Starting Materials": [ "9,10-dideuterophenanthrene", "2-bromobenzoic acid", "potassium carbonate", "palladium on carbon", "hydrogen gas", "sodium borohydride", "acetic acid", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "water" ], "Reaction": [ "9,10-dideuterophenanthrene is reacted with 2-bromobenzoic acid in the presence of potassium carbonate to form 1-(2-bromobenzoyl)-9,10-dideuterophenanthrene.", "1-(2-bromobenzoyl)-9,10-dideuterophenanthrene is hydrogenated using palladium on carbon and hydrogen gas to form 1-(2-benzoylphenanthrol-d9).", "1-(2-benzoylphenanthrol-d9) is reduced using sodium borohydride in acetic acid to form 1-Phenanthrol-d9.", "1-Phenanthrol-d9 is purified using a mixture of sodium hydroxide, hydrochloric acid, and water to form the final product." ] } | |
CAS-Nummer |
922510-23-4 |
Produktname |
1-Phenanthrol-d9 |
Molekularformel |
C14H10O |
Molekulargewicht |
203.288 |
IUPAC-Name |
2,3,4,5,6,7,8,9,10-nonadeuteriophenanthren-1-ol |
InChI |
InChI=1S/C14H10O/c15-14-7-3-6-12-11-5-2-1-4-10(11)8-9-13(12)14/h1-9,15H/i1D,2D,3D,4D,5D,6D,7D,8D,9D |
InChI-Schlüssel |
GTBXZWADMKOZQJ-LOIXRAQWSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC=C3O |
Synonyme |
Phenanthren-2,3,4,5,6,7,8,9,10-d9-1-ol; 1-Phenanthrenol-d9; 1-Hydroxyphenanthrene-d9; NSC 44471-d9; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



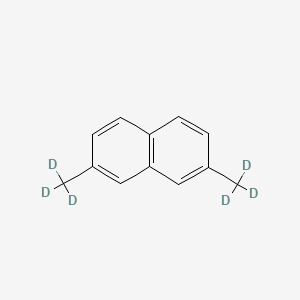
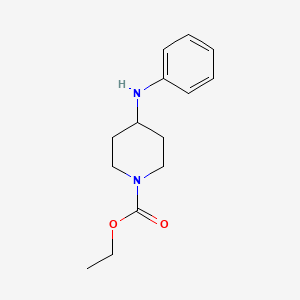

![2-Methyl-1-nitrosooctahydrocyclopenta[b]pyrrol-6-ol](/img/structure/B569748.png)
![1-[3-(5-Methyl-1,3,4-oxadiazol-2-yl)-3,3-diphenylpropyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B569749.png)

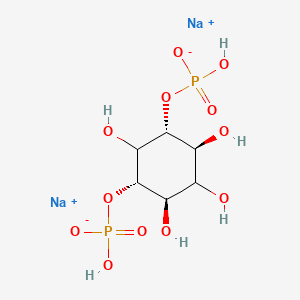
![5-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL](/img/structure/B569754.png)

